1-Bromo-4-chloro-3-methylthio-2-fluorobenzene
Overview
Description
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is an organic compound with the molecular formula C7H5BrClFS. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and a methylthio group attached to the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a precursor benzene derivative. For instance, starting with 4-chloro-3-methylthio-2-fluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a different substituent.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfoxide or sulfone back to the methylthio group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation of the methylthio group.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Benzene Derivatives: Resulting from nucleophilic aromatic substitution.
Sulfoxides and Sulfones: Resulting from oxidation of the methylthio group.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique combination of halogen and methylthio substituents makes it a versatile intermediate in organic synthesis.
Biology and Medicine: Investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Industry: Employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the halogen atoms facilitate the attack of nucleophiles on the benzene ring. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-Bromo-4-chloro-3-methylthio-2-fluorobenzene can be compared with other polyhalogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the methylthio group, resulting in different reactivity and applications.
1-Bromo-3-chlorobenzene: Lacks both the fluorine and methylthio groups, leading to distinct chemical properties.
1-Bromo-4-chlorobenzene: Lacks the fluorine and methylthio groups, making it less versatile in certain synthetic applications.
The presence of the methylthio group in this compound adds unique reactivity, making it a valuable compound in various chemical transformations.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFZTIKPUCZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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